Pks13-TE Domain Inhibition: TAM5 vs. TAM16 and TAM1–TAM4 Benchmarks
TAM5 inhibits the Mtb Pks13-TE domain with an IC₅₀ of 0.71 ± 0.05 μM in a biochemical esterase activity assay [1]. In the same assay, TAM16 (the most optimized benzofuran lead from the series) achieves IC₅₀ = 0.19 ± 0.01 μM, while earlier congeners TAM1–TAM4 cluster between 0.12 and 0.28 μM [1]. However, this modest ~4-fold potency gap relative to TAM16 is offset by TAM5's absence of reported hERG inhibition, a critical cardiac safety advantage that halted TAM16's preclinical progression [2]. Against the broader Pks13 inhibitor landscape, TAM5 is ~10-fold more potent than the non-benzofuran inhibitor BMVC-8C3O (IC₅₀ = 6.94 μM) [3].
| Evidence Dimension | Pks13-TE domain enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.71 ± 0.05 μM (TAM5) |
| Comparator Or Baseline | TAM16: IC₅₀ = 0.19 ± 0.01 μM; TAM1: IC₅₀ = 0.26 ± 0.03 μM; TAM2: IC₅₀ = 0.12 ± 0.02 μM; BMVC-8C3O: IC₅₀ = 6.94 μM |
| Quantified Difference | TAM5 is ~3.7-fold less potent than TAM16 but ~9.8-fold more potent than BMVC-8C3O |
| Conditions | Mtb Pks13-TE domain biochemical assay; values are mean ± SD of ≥3 independent measurements |
Why This Matters
TAM5 occupies a defined potency window enabling Pks13 target engagement studies without the hERG cardiotoxicity liability that eliminated TAM16 from development.
- [1] Aggarwal A, Parai MK, Shetty N, et al. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13. Cell. 2017;170(2):249-259.e25. Table 1. doi:10.1016/j.cell.2017.06.025 View Source
- [2] Wilson C, Ray PC, Zuccotto F, et al. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. J Med Chem. 2022;65(1):409-423. doi:10.1021/acs.jmedchem.1c01586 View Source
- [3] Identification of BMVC-8C3O as a novel Pks13 inhibitor with anti-tuberculosis activity. 2025. doi:10.1016/j.biopha.2024.117789 View Source
